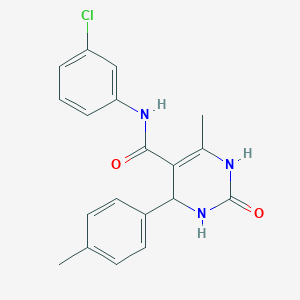

N-(3-chlorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

描述

属性

IUPAC Name |

N-(3-chlorophenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c1-11-6-8-13(9-7-11)17-16(12(2)21-19(25)23-17)18(24)22-15-5-3-4-14(20)10-15/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPHDVHZFOPBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-chlorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic compound with a complex structure that includes a tetrahydropyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 355.82 g/mol. The structural components include:

- Tetrahydropyrimidine ring : A six-membered heterocyclic structure containing nitrogen.

- Chlorophenyl group : Contributes to the compound's lipophilicity and biological activity.

- p-Tolyl substituent : Enhances the compound’s interaction with biological targets.

- Carboxamide functional group : Increases solubility and potential for biological activity.

Biological Activity

Research has indicated that N-(3-chlorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits several biological activities:

- Antimicrobial Activity : Initial studies suggest that compounds in the tetrahydropyrimidine class can inhibit bacterial growth. For instance, related compounds have shown effectiveness against various strains of bacteria due to their ability to disrupt cellular processes.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells by inhibiting topoisomerase II activity, leading to cell cycle arrest and subsequent cell death.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

Several studies have explored the biological activity of related compounds within the same chemical family:

- Study 1 : A derivative of tetrahydropyrimidine was tested against human cancer cell lines (e.g., MCF-7, HeLa) and showed significant cytotoxicity with IC50 values in the low micromolar range .

- Study 2 : Research indicated that certain tetrahydropyrimidine derivatives could effectively inhibit TNFα-induced NF-κB activation, which is crucial for inflammatory responses .

Comparative Table of Biological Activities

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations at the Carboxamide Nitrogen

N-(2-Methoxyphenyl) Derivative

- Structure : Differs by a 2-methoxyphenyl group instead of 3-chlorophenyl.

- Impact : The methoxy group’s electron-donating nature may reduce electrophilicity compared to the electron-withdrawing chloro substituent. This could alter solubility and target-binding interactions .

N-(4-Sulfamoylphenyl) Derivative

- Structure : Replaces 3-chlorophenyl with a sulfamoylphenyl group.

Modifications at Position 4 (Aryl Group)

3,4,5-Trimethoxyphenyl Substituent

- Structure : 3,4,5-Trimethoxyphenyl replaces p-tolyl.

- Impact : The polar methoxy groups increase solubility but may lower membrane permeability. This substitution is linked to enhanced antiproliferative activity in some analogs .

Thiophen-3-yl Substituent

- Structure : Thiophene replaces p-tolyl.

Perfluorophenyl Substituent

Functional Group Variations at Position 2

2-Thioxo (Thioketo) Derivatives

Ester vs. Carboxamide at Position 5

- Triazole-Linked Ester (7h) :

- Structure : (1-(4-Trifluoromethylphenyl)-1H-triazol-4-yl)methyl ester replaces carboxamide.

- Impact : The trifluoromethyl group enhances electron-withdrawing effects, while the ester group reduces hydrogen-bonding capacity. This modification is associated with potent antitubercular activity (IC₅₀ = 0.8 µg/mL) .

Key Findings and Implications

Substituent Position Matters : Electron-withdrawing groups (e.g., Cl, CF₃) at the carboxamide nitrogen enhance target-binding affinity, while electron-donating groups (e.g., OMe) improve solubility .

Aromatic Ring Modifications : p-Tolyl at position 4 balances lipophilicity and steric effects. Polar substituents (e.g., trimethoxyphenyl) improve solubility but may reduce bioavailability .

Thioxo vs. Oxo : Thioxo derivatives generally show higher metabolic stability but lower polarity .

常见问题

Q. Q1. What are the standard synthetic protocols for preparing this tetrahydropyrimidine carboxamide?

Methodological Answer: The compound can be synthesized via modified Biginelli-like multicomponent reactions. A typical protocol involves:

- Starting materials : Substituted aniline derivatives (e.g., 3-chloroaniline), β-keto esters, and aryl aldehydes (e.g., p-tolualdehyde).

- Catalysis : Acidic conditions (e.g., HCl or acetic acid) or Lewis acids (e.g., ZnCl₂) to facilitate cyclocondensation.

- Solvent system : Ethanol or acetone under reflux (60–80°C) for 6–12 hours.

- Workup : Precipitation or column chromatography for purification .

Q. Q2. How can reaction conditions be optimized to improve yield and purity?

Advanced Methodological Answer: Optimization strategies include:

- Catalyst screening : Triethylamine or piperidine as bases to enhance reaction rates and reduce side products.

- Solvent effects : Polar aprotic solvents (e.g., DMF) at controlled temperatures (50–70°C) to stabilize intermediates.

- Microwave-assisted synthesis : Reduces reaction time (1–2 hours) and improves regioselectivity .

Structural Characterization

Q. Q3. What crystallographic methods are used to determine the molecular structure?

Basic Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Q. Q4. How are twinned or high-resolution crystallographic data handled?

Advanced Answer: For twinned

- Twin law identification : Use SHELXD for initial phasing and HKLF 5 format in SHELXL for refinement.

- High-resolution refinement : Apply anisotropic displacement parameters and restraints for disordered regions .

Biological Activity Evaluation

Q. Q5. What in vitro assays are recommended for screening biological activity?

Basic Answer:

Q. Q6. How can structure-activity relationships (SAR) guide derivative design?

Advanced Answer:

- Substituent analysis : Compare bioactivity of analogs with varying substituents (e.g., chloro vs. methyl groups).

- Computational modeling : DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and H-bonding sites influencing target binding .

Analytical and Spectroscopic Challenges

Q. Q7. What analytical techniques confirm compound identity and purity?

Basic Answer:

Q. Q8. How are overlapping signals in NMR resolved for complex derivatives?

Advanced Answer:

- 2D NMR : HSQC and HMBC correlate ambiguous protons/carbons.

- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by cooling to –40°C .

Data Interpretation and Contradictions

Q. Q9. How to address discrepancies in biological activity across studies?

Methodological Answer:

- Control experiments : Verify assay conditions (e.g., pH, serum concentration).

- Solubility factors : Use DMSO/water co-solvents to ensure compound dissolution.

- Metabolic stability : Assess degradation via LC-MS to rule out false negatives .

Supramolecular and Intermolecular Interactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。